

A Comparative Study of 4-Phenylmorpholine and its Analogs in Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **4-Phenylmorpholine** and its analogs, focusing on their synthesis, performance in various chemical reactions, and biological significance. The information is intended to assist researchers in selecting the most suitable compounds and synthetic strategies for their specific applications.

Synthesis of 4-Phenylmorpholine and Its Analogs

The synthesis of **4-Phenylmorpholine** and its derivatives is of significant interest due to their wide-ranging applications in medicinal chemistry and materials science.[1] Various methods have been developed for the N-arylation of morpholine, a key step in the synthesis of these compounds.

Comparative Analysis of N-Arylation Methods

The N-arylation of morpholine with aryl halides is a common strategy for synthesizing 4-aryl-morpholine derivatives. The choice of catalyst, base, and solvent significantly impacts the reaction's efficiency. Below is a comparison of different catalytic systems for the N-arylation of morpholine with 4-chlorotoluene.



Catalyst (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)	Referenc e
Pd(OAc) ₂ (0.005)	NaOtBu (1.2)	THF	80	19	85	[2]
PEPPSI- type NHC- Pd (2)	NaOt-Bu (1.4)	Dioxane	100	2	99	[3]
MnCl ₂ ·4H ₂ O (10)	NaOt-Bu (2.0)	DMSO	110	24	Good	[4]

Experimental Protocol: General Procedure for Palladium-Catalyzed Arylation of Morpholine[3]

- An oven-dried reaction vial is charged with the aryl halide (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), a palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 mmol, 2 mol%), a ligand (if not using a preformed catalyst complex, e.g., RuPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv).
- The vial is sealed with a septum and purged with an inert gas (Argon or Nitrogen).
- Anhydrous toluene (5 mL) is added via syringe.
- The reaction mixture is stirred vigorously in a preheated oil bath at the desired temperature (e.g., 100 °C).
- The reaction progress is monitored by TLC or LC-MS.
- Upon completion, the mixture is cooled to room temperature, diluted with a suitable solvent, and purified by column chromatography.

Performance in Catalytic Reactions

4-Phenylmorpholine and its analogs can also serve as ligands in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a powerful tool for C-C bond formation.[5]



Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the ligand, catalyst, and reaction conditions. The following table compares the yields of a Suzuki-Miyaura reaction using different palladium precatalysts.

Aryl Halide	Boronic Acid/Est er	Precatal yst	Solvent	Temp (°C)	Time (min)	Yield (%)	Referen ce
4- chloropyr idine	Phenylbo ronic acid pinacol ester	P1-L5	THF/H₂O	110	10	35	[6]
4- bromoac etopheno ne	Phenylbo ronic acid	[PdCl(N, ODipp) (PPh₃)]	MeOH/H₂ O	RT	60	High	[7]
Aryl Chloride	Phenylbo ronic acid	PEPPSI- type Pd- NHC	Dioxane	100	120-1080	85-99	[3][8]

Experimental Protocol: Typical Suzuki-Miyaura Cross-Coupling Reaction[7]

- To a round-bottomed flask equipped with a stirrer bar, add the aryl halide (1 eq.), boronic acid or ester (1.5 eq.), base (e.g., Na₂CO₃, 2 eq.), and the palladium catalyst (e.g., [PdCl(N,ODipp)(PPh₃)], 1 mol%).
- Add the solvent system (e.g., a 3:1 mixture of methanol:water).
- Stir the mixture at the desired temperature (e.g., room temperature or elevated) for the specified time.
- After the reaction is complete, add water and extract the product with an organic solvent (e.g., diethyl ether).



- Combine the organic layers, dry over a suitable drying agent, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Biological Activity: Dopamine D4 Receptor Antagonism

Certain analogs of **4-Phenylmorpholine** exhibit significant biological activity, acting as antagonists for the dopamine D4 receptor. This receptor is implicated in various neurological and psychiatric disorders.[9]

Comparative Binding Affinities (Ki)

The binding affinity of a compound to its target receptor is a critical measure of its potential therapeutic efficacy. The following table presents the inhibitory constants (Ki) of a series of chiral alkoxymethyl morpholine analogs against the human dopamine D4 receptor.



Compound	R¹	R²	cLogP	Ki (nM)
ML398	4-Cl-benzyl	Н	5.10	36
4a	4-CI-benzyl	Н	3.73	42
4b	3,4-di-Me-benzyl	Н	3.86	12.3
4d	2-naphthylmethyl	Н	4.09	17.8
4e	2-quinolylmethyl	Н	3.20	310
4f	3-Cl, 4-F-phenyl	Н	4.13	170
4h	3,4-di-F-phenyl	Н	3.61	150
4aa	6-CI-indol-3- ylmethyl	Н	4.19	2.2
4dd	6-MeO-indol-3- ylmethyl	Н	3.48	5.4
4ee	6-F-indol-3- ylmethyl	Н	3.67	5.2

Experimental Protocol: Radioligand Binding Assay

The inhibitory constants (Ki) were determined using a radioligand binding assay. This typically involves incubating the test compound with a preparation of cells expressing the target receptor (e.g., CHO cells expressing the human dopamine D4 receptor) and a radiolabeled ligand that is known to bind to the receptor (e.g., [3 H]spiperone). The ability of the test compound to displace the radioligand is measured, and from this, the IC $_{50}$ (the concentration of the test compound that inhibits 50% of the radioligand binding) is calculated. The Ki is then determined from the IC $_{50}$ using the Cheng-Prusoff equation.

Physicochemical Properties

The physicochemical properties of **4-Phenylmorpholine** and its analogs are crucial for their application in various fields.



Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Solubility
4- Phenylmorph oline	C10H13NO	163.22	51-54	165-170 (at 45 mmHg)	Soluble in ethanol and diethyl ether; insoluble in water.[10]
4-(4- Methylphenyl)morpholine	C11H15NO	177.24	69-71	-	-
4-(4- Chlorophenyl)morpholine	C10H12CINO	197.66	97-99	-	-
4-(4- Methoxyphen yl)morpholine	C11H15NO2	193.24	72-74	-	-

Signaling Pathway and Experimental Workflow Dopamine D4 Receptor Signaling Pathway

4-Phenylmorpholine analogs that act as antagonists of the dopamine D4 receptor interfere with its signaling cascade. The D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[11][12] Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP).[9] This can modulate the activity of various downstream effectors, including protein kinase A (PKA).





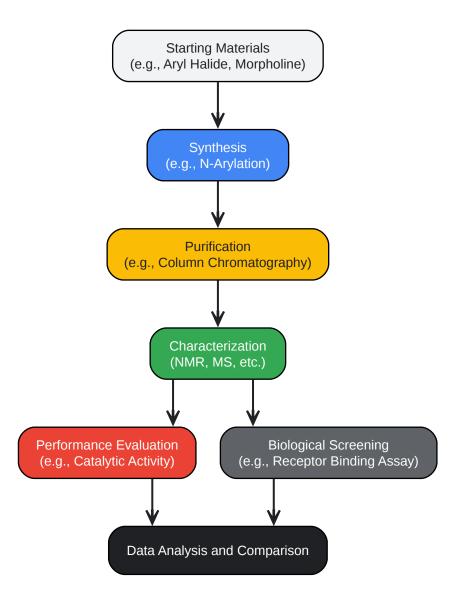
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Dopamine D4 Receptor Signaling Pathway

General Experimental Workflow for Synthesis and Evaluation

The development and comparison of **4-Phenylmorpholine** and its analogs typically follow a structured workflow, from initial synthesis to biological evaluation.





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General Experimental Workflow

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